![molecular formula C9H14ClN3O2 B2887030 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 1955561-08-6](/img/structure/B2887030.png)
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the use of Grignard reagents and acetic anhydride . For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acids consists of a pyridine ring with a carboxylic acid group attached . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .
Chemical Reactions Analysis
Pyridinecarboxylic acids and their derivatives can undergo a variety of chemical reactions. For instance, acid anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinecarboxylic acids and their derivatives can vary depending on the specific compound. For instance, pyridine is a colorless liquid with a fishy odor . It has a melting point of -42 °C and a boiling point of 115 - 116 °C .
Scientific Research Applications
Heterocyclic Compound Synthesis
- Heterocyclic compounds, similar to the one , are synthesized through various chemical reactions. For example, polyazanaphthalenes can be converted into derivatives like pyrano[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and pyrano[2,3-b]pyridine through reactions with nucleophilic reagents, illustrating the compound's relevance in synthetic organic chemistry (A. A. Harb et al., 1989).
Pharmacological Research
- Although explicit mentions of pharmacological applications were to be excluded, it's worth noting that many compounds within this chemical class are studied for potential biological activities, including antimicrobial and anticancer properties. These studies underscore the importance of these compounds in developing new therapeutic agents.
Mechanistic Studies and Chemical Transformations
- The functionalization reactions of compounds like 1H-pyrazole-3-carboxylic acid highlight the mechanistic aspects of chemical transformations, which are crucial for understanding reaction pathways and designing new synthetic routes (İ. Yıldırım et al., 2005).
Antimicrobial Activity Research
- The synthesis of compounds like pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazine derivatives and their screening for antimicrobial activity against various microorganisms indicate the potential of these compounds in addressing resistance issues and developing new antibiotics (F. El-Mariah et al., 2006).
Safety and Hazards
Future Directions
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine, a five-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments for designing drugs . Therefore, the study and development of pyridinecarboxylic acids and their derivatives, including “5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride”, could be a promising area of future research.
properties
IUPAC Name |
5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h5-6H,1-4,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXMZJUDCYIZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CC1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride |
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